molecular formula C22H27N5O3 B13393283 N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide

N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide

Cat. No.: B13393283
M. Wt: 409.5 g/mol
InChI Key: FQWDVNSBYDXPIO-UHFFFAOYSA-N
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Description

N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide (hereafter referred to by its systematic name) is a benzimidazolone-based small molecule identified as a potent inhibitor of bromodomain-containing proteins, particularly BRPF2 and TAF1/TAF1L . Its structure features a benzimidazolone core substituted with a 2-methylpiperazine group at position 6 and a 2-methoxybenzamide moiety at position 5 (Figure 1). This compound has been studied for its role in epigenetics, as bromodomains are critical readers of acetylated lysine residues on histones. The stereochemistry of the 2-methylpiperazine substituent (R-configuration) is crucial for binding affinity, as demonstrated in crystallographic studies of its complex with the BRPF1 bromodomain .

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide

InChI

InChI=1S/C22H27N5O3/c1-14-13-23-9-10-27(14)17-12-19-18(25(2)22(29)26(19)3)11-16(17)24-21(28)15-7-5-6-8-20(15)30-4/h5-8,11-12,14,23H,9-10,13H2,1-4H3,(H,24,28)

InChI Key

FQWDVNSBYDXPIO-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Benzimidazole Core

Starting Materials:

  • 2-Aminobenzimidazole derivatives or ortho-phenylenediamine derivatives
  • Carboxylic acid derivatives (e.g., 2-oxobenzoyl chloride or corresponding acids)

Procedure:

  • Condensation of 2-aminobenzimidazole with 2-oxobenzoyl chloride in the presence of a base such as triethylamine or pyridine, under reflux conditions, yields the 2-oxobenzimidazol-5-yl core (Reference,).
  • Reaction conditions typically involve inert atmosphere, elevated temperature (~80-120°C), and anhydrous solvents like dichloromethane or DMF.

Reaction Scheme:

2-Aminobenzimidazole + 2-oxobenzoyl chloride → 2-oxobenzimidazol-5-yl derivative

Formation of the Benzamide Moiety with Methoxy Substituent

Method:

  • The 2-methoxybenzoyl chloride or acid chloride reacts with an amine (e.g., amino group on the benzimidazole or a separate amino component) to form the amide linkage.
  • Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in anhydrous solvents like DMF or DCM facilitates amide bond formation.

Reaction Scheme:

2-Methoxybenzoic acid or acid chloride + amine → N-[2-methoxybenzamide] derivative

Final Coupling and Purification

  • The intermediate compounds are purified via column chromatography or recrystallization.
  • Final product confirmation involves NMR, MS, and HPLC analysis.

Specific Reaction Conditions and Data Tables

Step Reagents Solvent Temperature Time Yield Notes
1. Benzimidazole core synthesis 2-Aminobenzimidazole + 2-oxobenzoyl chloride Dichloromethane (DCM) Reflux (~80°C) 12-24h 60-75% Anhydrous conditions
2. Nucleophilic substitution Benzimidazole core + methylpiperazine halide DMF 80°C 8-16h 50-65% Base: K2CO3
3. Amide formation 2-Methoxybenzoic acid chloride + amine DCM or DMF Room temp to 50°C 4-12h 70-85% Use of DCC or EDC

Notes on Optimization and Purity

  • Reaction Monitoring: TLC and HPLC are used to monitor reaction progress.
  • Purification: Column chromatography with suitable eluents (e.g., ethyl acetate/hexanes) ensures purity.
  • Characterization: NMR (¹H, ¹³C), MS, and IR spectroscopy confirm structure and purity.

Additional Considerations

  • Stereochemistry: The presence of chiral centers, such as in the methylpiperazine, requires stereoselective synthesis or chiral resolution if necessary.
  • Reaction Conditions: Strict anhydrous and inert atmospheres prevent side reactions.
  • Yield Enhancement: Use of microwave-assisted synthesis or flow chemistry can improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to therapeutic effects, such as the inhibition of disease-related proteins .

Comparison with Similar Compounds

Substitution at Position 6

The 2-methylpiperazine group in the target compound confers selectivity for BRPF2/TAF1 over other bromodomains. Replacement with piperidine (Enamine Derivative, ) eliminates the methyl group critical for hydrogen bonding with Asp104 and Tyr139 in BRPF1 . This modification likely reduces affinity and selectivity, though specific activity data are unavailable.

Head Group Variations

The 2-methoxybenzamide moiety is conserved in benzimidazolone-based inhibitors. In contrast, the TRIM24 inhibitor uses a sulfonamide group, redirecting selectivity to TRIM24’s hydrophobic binding pocket. This highlights the importance of the head group in target specificity.

Scaffold Differences

Quinolinone-based NI-57 exhibits pan-BRPF inhibition, suggesting scaffold flexibility influences target breadth. Benzimidazolones (e.g., PFI-4) may favor BRPF paralogs due to better shape complementarity with their acetyl-lysine binding sites.

Pharmacological and Crystallographic Insights

Co-crystallization of the target compound with BRPF1 (PDB entry in ) reveals key interactions:

  • The 2-methoxybenzamide forms hydrogen bonds with Asn1004 and Tyr1123.
  • The 2-methylpiperazine engages in hydrophobic interactions with Leu932 and Val974.
  • The benzimidazolone core stabilizes the binding pocket via π-π stacking.

In contrast, NI-57’s quinolinone scaffold lacks the methylpiperazine group, enabling broader but less specific binding .

Biological Activity

N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{2}

Molecular Weight: 336.42 g/mol
CAS Number: 3652-92-4

Antiproliferative Activity

Research has shown that derivatives of benzimidazole compounds exhibit significant antiproliferative effects against various cancer cell lines. Notably, N-substituted benzimidazole carboxamides have demonstrated selective activity against breast cancer (MCF-7) cells with IC50 values ranging from 1.2 to 5.3 µM . This suggests that this compound may also possess similar antiproliferative properties.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AMCF-73.1
Compound BHCT 1163.7
Compound CHEK 2935.3

Antioxidative Activity

The antioxidative properties of benzimidazole derivatives are attributed to the presence of methoxy and hydroxy groups, which enhance their ability to scavenge free radicals. Studies indicate that these compounds can significantly reduce oxidative stress in cells without causing cytotoxicity . The antioxidative activity was confirmed through various spectroscopic methods.

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in cancer cells.
  • Reduction of Oxidative Stress: By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.
  • Induction of Apoptosis: Some studies suggest that related compounds can trigger programmed cell death in malignant cells.

Study on Antiproliferative Effects

In a study conducted on various benzimidazole derivatives, it was found that those with specific substituents exhibited potent antiproliferative activity against cancer cell lines. For instance, compounds with hydroxyl and methoxy groups showed enhanced activity against MCF-7 cells . This highlights the potential of this compound in cancer therapy.

Research on Antioxidant Activity

Another significant finding was the antioxidant capacity of methoxy-substituted benzimidazoles. Compounds similar to this compound demonstrated improved antioxidative properties compared to standard antioxidants like butylated hydroxytoluene (BHT) . This positions the compound as a candidate for further development in oxidative stress-related conditions.

Q & A

Q. Methodological Recommendations :

  • Stepwise Coupling : Introduce the 2-methylpiperazine group via nucleophilic substitution under reflux in acetonitrile with K₂CO₃ as a base (yield: ~75%) .
  • Purification : Use flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5) followed by recrystallization in ethanol to achieve >98% purity .
  • Critical Parameters :
    • Maintain anhydrous conditions to prevent hydrolysis of the amide bond.
    • Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .

Q. Yield Optimization Table :

StepSolventCatalystYield (%)Purity (%)
Piperazine couplingAcetonitrileK₂CO₃7590
Amide formationDMFHATU8295
Final purificationEthanol9098

Basic: What spectroscopic techniques are essential for characterization?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxybenzamide protons at δ 3.8–4.0 ppm; piperazine protons at δ 2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₃H₂₇N₅O₃, [M+H]⁺ calc. 422.2185) .
  • HPLC : Assess purity (>95% at 254 nm, C18 column, MeCN:H₂O 70:30) .

Advanced: What computational methods study its bromodomain interactions?

  • Molecular Docking : Use AutoDock Vina to model binding to BRPF2 (PDB: 5LQ3). Key interactions:
    • Benzimidazolone with Pro89 (hydrophobic).
    • Methoxybenzamide with Asn100 (hydrogen bond) .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) to assess binding stability (RMSD < 2.0 Å) .
  • Free Energy Calculations : MM-PBSA to quantify binding energy (ΔG ≈ -9.8 kcal/mol) .

Basic: What are its primary therapeutic targets?

  • BRPF2 Bromodomain : Involved in histone acetylation regulation (IC₅₀ = 42 nM) .
  • TAF1/TAF1L Bromodomains : Transcriptional coactivators in cancer (IC₅₀ = 58–120 nM) .

Advanced: How to resolve contradictions in activity data across assays?

  • Assay-Specific Variables :
    • Cellular permeability : Use logP (2.8) to adjust buffer conditions (e.g., 0.1% DMSO) .
    • Off-target effects : Perform counter-screening against BET bromodomains (e.g., BRD4) .
  • Orthogonal Validation :
    • SPR (KD = 15 nM) vs. TR-FRET (IC₅₀ = 42 nM) to confirm binding consistency .

Basic: Recommended storage conditions?

  • Stability : Store at -20°C in amber vials (light-sensitive).
  • Solubility : Prepare fresh DMSO stock solutions (50 mM) to avoid precipitation .

Advanced: Strategies to enhance bromodomain isoform selectivity?

  • Substituent Engineering :
    • Replace 2-methylpiperazine with bulkier groups (e.g., 2,6-dimethylpiperazine) to exploit steric differences in BRPF2 vs. TAF1 .
    • Introduce fluorine at the benzamide para-position to strengthen hydrogen bonds with Asn100 .
  • Crystallography-Guided Design : Co-crystallize with BRPF2 (resolution: 1.8 Å) to identify selectivity-determining residues .

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